CC-115 hydrochloride CC-115 hydrochloride CC-115 hydrochloride is a inhibitor of mTOR/DNA-PK (IC50= 21/ 13 nM).IC50 value: 21 nM (for mTOR), 13 nM (for DNA-PK)Target: mTOR, DNA-PKin vitro: The IC50 values for CC-115 are >10 μM against a panel of CYP enzymes and >33 μM for the hERG ion channel. When screened in a single point assay at 10 μM against a Cerep receptor and enzyme panel only one target was inhibited >50% (PDE3, IC50 = 0.63 μM).in vivo: CC-115 shows good PK profiles across multiple species with 53%, 76%, and 100% oral bioavailability in mouse, rat, and dog, respectively. CC-115, with favorable physicochemical and pharmacokinetic properties, demonstrates mTOR pathway inhibition and tumor growth inhibition, as well as a good safety profile, suitable for clinical development.
Brand Name: Vulcanchem
CAS No.: 1300118-55-1
VCID: VC0002453
InChI: InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
SMILES: CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
Molecular Formula: C16H17ClN8O
Molecular Weight: 372.81

CC-115 hydrochloride

CAS No.: 1300118-55-1

Inhibitors

VCID: VC0002453

Molecular Formula: C16H17ClN8O

Molecular Weight: 372.81

CC-115 hydrochloride - 1300118-55-1

CAS No. 1300118-55-1
Product Name CC-115 hydrochloride
Molecular Formula C16H17ClN8O
Molecular Weight 372.81
IUPAC Name 5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride
Standard InChI InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
SMILES CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
Description CC-115 hydrochloride is a inhibitor of mTOR/DNA-PK (IC50= 21/ 13 nM).IC50 value: 21 nM (for mTOR), 13 nM (for DNA-PK)Target: mTOR, DNA-PKin vitro: The IC50 values for CC-115 are >10 μM against a panel of CYP enzymes and >33 μM for the hERG ion channel. When screened in a single point assay at 10 μM against a Cerep receptor and enzyme panel only one target was inhibited >50% (PDE3, IC50 = 0.63 μM).in vivo: CC-115 shows good PK profiles across multiple species with 53%, 76%, and 100% oral bioavailability in mouse, rat, and dog, respectively. CC-115, with favorable physicochemical and pharmacokinetic properties, demonstrates mTOR pathway inhibition and tumor growth inhibition, as well as a good safety profile, suitable for clinical development.
Reference [1]. Mortensen DS, et al. Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. J Med Chem. 2015 Jul 23;58(14):5599-5608.
PubChem Compound 67153895
Last Modified Dec 05 2021
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